molecular formula C12H9F3N4O4 B4330335 3-methyl-4-nitro-N-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-5-carboxamide

3-methyl-4-nitro-N-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-5-carboxamide

Cat. No.: B4330335
M. Wt: 330.22 g/mol
InChI Key: RTFVKBKBGCPWSN-UHFFFAOYSA-N
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Description

3-methyl-4-nitro-N-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-5-carboxamide is a complex organic compound featuring a pyrazole ring substituted with a nitro group, a trifluoromethoxy phenyl group, and a carboxamide group

Preparation Methods

The synthesis of 3-methyl-4-nitro-N-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-5-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Substitution with trifluoromethoxy phenyl group:

    Carboxamide formation: The final step involves the formation of the carboxamide group, typically through the reaction of the amine with a carboxylic acid derivative.

Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

3-methyl-4-nitro-N-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.

    Hydrolysis: The carboxamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.

Common reagents used in these reactions include nitric acid for nitration, hydrogen gas for reduction, and strong bases or acids for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-methyl-4-nitro-N-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-5-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in studies involving enzyme inhibition and protein binding due to its unique structure.

    Industry: It may be used in the development of agrochemicals, such as herbicides or pesticides, due to its potential biological activity.

Mechanism of Action

The mechanism of action of 3-methyl-4-nitro-N-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity to these targets, while the nitro group can participate in redox reactions, potentially leading to the generation of reactive intermediates that can modify the target’s activity.

Comparison with Similar Compounds

Similar compounds include other pyrazole derivatives with various substituents. For example:

    4-nitro-1H-pyrazole-5-carboxamide: Lacks the trifluoromethoxy group, which may result in different binding affinities and biological activities.

    3-methyl-1H-pyrazole-5-carboxamide: Lacks both the nitro and trifluoromethoxy groups, leading to significantly different chemical and biological properties.

The uniqueness of 3-methyl-4-nitro-N-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-5-carboxamide lies in its combination of substituents, which confer specific chemical reactivity and biological activity that are not present in simpler pyrazole derivatives.

Properties

IUPAC Name

5-methyl-4-nitro-N-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N4O4/c1-6-10(19(21)22)9(18-17-6)11(20)16-7-2-4-8(5-3-7)23-12(13,14)15/h2-5H,1H3,(H,16,20)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTFVKBKBGCPWSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C(=O)NC2=CC=C(C=C2)OC(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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